Flutamide

Prostate Cancer Combined Androgen Blockade Clinical Trial

Flutamide serves as the established reference compound for preclinical and clinical NSAA studies. Unlike bicalutamide, it requires CYP1A2-mediated bioactivation, enabling metabolic and pharmacogenetic investigations. Its distinct endocrine response (transient testosterone elevation, decreased DHEA) and 26% diarrhea rate make it an ideal positive control for GI tolerability assays. Procure flutamide when your study design demands a historical control arm with extensively characterized clinical outcomes.

Molecular Formula C11H11F3N2O3
Molecular Weight 276.21 g/mol
CAS No. 13311-84-7
Cat. No. B1673489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlutamide
CAS13311-84-7
SynonymsApimid
Apo Flutamide
Apo-Flutamide
ApoFlutamide
Chimax
Cytamid
Drogenil
Euflex
Eulexin
Eulexine
Fluken
Flulem
Flumid
Fluta 1A Pharma
Fluta cell
Fluta GRY
Fluta-cell
Fluta-GRY
Flutacell
FlutaGRY
Flutamide
Flutamin
Flutandrona
Flutaplex
Flutexin
Fugerel
Grisetin
Niftolid
Niftolide
Novo Flutamide
Novo-Flutamide
NovoFlutamide
Oncosal
PMS Flutamide
PMS-Flutamide
Prostacur
Prostica
Prostogenat
SCH 13521
SCH-13521
SCH13521
Testotard
Molecular FormulaC11H11F3N2O3
Molecular Weight276.21 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-7-3-4-9(16(18)19)8(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,17)
InChIKeyMKXKFYHWDHIYRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility41.4 [ug/mL] (The mean of the results at pH 7.4)
5.66e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flutamide (CAS 13311-84-7) Procurement Guide: Technical Specifications and Baseline Profile for Nonsteroidal Antiandrogen Research


Flutamide (CAS 13311-84-7) is a first-generation, nonsteroidal antiandrogen (NSAA) of the acetanilide class, with the chemical name 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide and molecular formula C₁₁H₁₁F₃N₂O₃ (molecular weight 276.21) [1]. It functions as a prodrug, with its active metabolite 2-hydroxyflutamide competitively antagonizing androgen receptor (AR) binding [2]. This compound serves as the prototypical reference agent for preclinical and clinical studies involving NSAA pharmacology, and is indicated by the US-FDA for stage B2-C and D2 metastatic prostate carcinoma [3].

Why Flutamide Cannot Be Interchanged with Other Nonsteroidal Antiandrogens Without Experimental Validation


Despite shared structural and pharmacological classification as NSAAs, flutamide, bicalutamide, and nilutamide exhibit clinically and preclinically significant differences in receptor binding affinity, metabolic activation pathways, and adverse effect profiles that preclude direct substitution [1]. Flutamide requires CYP1A2-mediated hepatic bioactivation to 2-hydroxyflutamide to exert antiandrogenic effects, introducing variability dependent on metabolic competence that is not a factor for bicalutamide [2]. Furthermore, in controlled comparative studies, flutamide produces a distinctly different endocrine response profile relative to bicalutamide, including differential effects on circulating testosterone and DHEA levels during monotherapy [3]. These differences are quantifiable and have direct implications for study design, result interpretation, and procurement decisions.

Flutamide vs. Bicalutamide and Nilutamide: Quantitative Evidence for Procurement and Study Design Decisions


Clinical Efficacy and Survival Outcomes in Metastatic Prostate Cancer: Head-to-Head Trial Comparison

In a randomized, double-blind, multicenter phase III trial enrolling 813 patients with metastatic (Stage D2) prostate cancer, flutamide (250 mg three times daily) combined with an LHRH agonist was compared directly against bicalutamide (50 mg once daily) combined with the same LHRH agonist regimen. The bicalutamide arm achieved a median time to progression of 97 weeks versus 77 weeks for the flutamide arm, and a median survival time of 180 weeks versus 148 weeks for flutamide [1]. The hazard ratio for time to death was 0.87 (95% CI 0.72 to 1.05, P = 0.15), indicating a trend toward improved survival with bicalutamide that did not reach statistical significance [2].

Prostate Cancer Combined Androgen Blockade Clinical Trial Survival Analysis

Gastrointestinal Tolerability: Diarrhea Incidence Differential as a Dropout Risk Factor

In the same phase III comparative trial, the incidence of diarrhea was 26% in the flutamide plus LHRH agonist arm compared with 12% in the bicalutamide plus LHRH agonist arm (P < 0.001). Critically, this tolerability difference translated directly into treatment discontinuation events: 25 patients withdrew from the flutamide arm due to diarrhea compared with only 2 patients in the bicalutamide arm [1]. This pattern is consistent across multiple studies: a review of tolerability profiles noted that diarrhea occurs more frequently in flutamide studies than in bicalutamide or nilutamide studies [2].

Adverse Events Tolerability Diarrhea Treatment Discontinuation

Androgen Receptor Binding Affinity: 2-Hydroxyflutamide vs. Bicalutamide vs. Nilutamide

Bicalutamide has an affinity for wild-type rat and human prostate androgen receptors that is two to four times higher than that of 2-hydroxyflutamide, the active metabolite of flutamide, and approximately two times higher than that of nilutamide [1]. The reference ligand 5α-dihydrotestosterone (DHT) has higher binding affinity than all three nonsteroidal antiandrogens. Notably, in vitro functional potency assays measuring inhibition of androgen-sensitive cellular proliferation yielded a different rank order: OH-flutamide exhibited 3.1- to 7.8-fold greater potency than bicalutamide in Shionogi mouse mammary tumor cell proliferation assays (IC₅₀: OH-flutamide 72 nM; bicalutamide 243 nM; nilutamide 412 nM) and in GCDFP-15 secretion assays [2]. This apparent disconnect between receptor binding affinity and functional potency reflects the complexity of AR antagonism and highlights that flutamide's metabolite exerts distinct pharmacological effects that are not predicted solely by binding data.

Androgen Receptor Binding Affinity Pharmacodynamics Preclinical Pharmacology

PSA Suppression Kinetics and Endocrine Response: Flutamide vs. Bicalutamide Monotherapy

In a randomized controlled trial comparing antiandrogen monotherapy in treatment-naïve prostate cancer patients, PSA levels were significantly lower in the bicalutamide group compared with the flutamide group at both 4 and 8 weeks of treatment [1]. Testosterone levels in the bicalutamide group remained significantly elevated above baseline from week 4 through week 24, whereas in the flutamide group, testosterone elevations were transient—significantly increased only at weeks 4 and 12, then returned to baseline levels by weeks 16 and 24 [2]. Additionally, DHEA levels remained unchanged from baseline at 4 and 24 weeks in the bicalutamide group, but were significantly decreased in the flutamide group at 24 weeks [2]. These distinct endocrine response profiles indicate that flutamide and bicalutamide exert differential effects on the hypothalamic-pituitary-gonadal axis.

PSA Kinetics Testosterone DHEA Biochemical Response Antiandrogen Monotherapy

Flutamide (CAS 13311-84-7): Evidence-Backed Research Applications and Procurement-Relevant Use Cases


Reference Standard for First-Generation NSAA Pharmacology in Comparative Efficacy Studies

Flutamide serves as the established reference compound when benchmarking newer-generation antiandrogens in preclinical tumor models or clinical trials. Its 148-week median survival when combined with LHRH agonist provides a validated baseline against which experimental agents can be compared [3]. Procurement of flutamide is warranted for studies requiring a historical control arm with extensively characterized clinical outcomes.

Positive Control for Diarrhea and GI Tolerability Assessment in AR Antagonist Development

Flutamide's well-documented 26% diarrhea incidence rate and 12.5-fold higher withdrawal rate relative to bicalutamide make it an ideal positive control for assessing GI tolerability of novel AR-targeting agents [3]. Researchers developing next-generation NSAAs with improved side effect profiles should procure flutamide to establish comparative tolerability benchmarks.

Metabolism-Dependent Prodrug Model for CYP1A2-Mediated Bioactivation Studies

Flutamide's requirement for CYP1A2-mediated conversion to 2-hydroxyflutamide makes it a valuable tool compound for studying prodrug activation and metabolic variability [3]. This is particularly relevant for pharmacogenetic studies evaluating CYP1A2 polymorphisms or drug-drug interaction studies involving CYP1A2 inhibitors or inducers. Procurement of flutamide (rather than bicalutamide, which does not require bioactivation) is essential for these experimental paradigms.

Differential Endocrine Response Tool for HPG Axis Modulation Research

Flutamide's distinct effect on DHEA levels (decreased at 24 weeks) and transient rather than sustained testosterone elevation contrasts sharply with bicalutamide's sustained testosterone elevation and unchanged DHEA [3]. This makes flutamide a critical tool for dissecting AR antagonist mechanisms and their differential feedback effects on the hypothalamic-pituitary-gonadal axis. Procurement is justified for any study design requiring this specific endocrine response signature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flutamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.